2-Hydroxy-3-(4-methylphenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

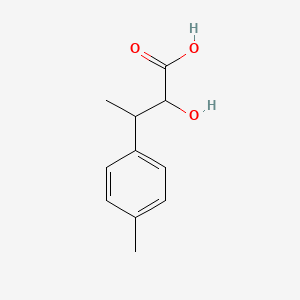

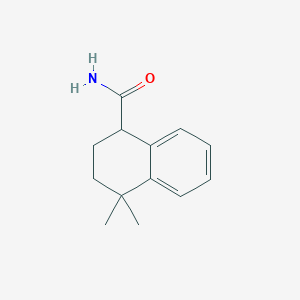

“2-Hydroxy-3-(4-methylphenyl)butanoic acid” is a chemical compound with the linear formula C11H14O3 . It is also known by its CAS Number: 1262773-06-7 .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-(4-methylphenyl)butanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-3-(4-methylphenyl)butanoic acid” include a molecular weight of 194.232 . More detailed properties such as melting point, boiling point, and density might be available in specialized chemical databases .Scientific Research Applications

Synthesis and Biological Activity

2-Hydroxy-3-(4-methylphenyl)butanoic acid and its derivatives are used in the synthesis of various compounds with potential biological activities. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Pharmaceutical Applications

In the pharmaceutical field, 2-Hydroxy-3-(4-methylphenyl)butanoic acid-related compounds are explored for various applications. For instance, derivatives such as 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids have shown significant anti-inflammatory activity, comparable to that of ibuprofen, a standard nonsteroidal anti-inflammatory drug (NSAID) (Dilber et al., 2008).

Chemical Synthesis and Catalysis

This compound also finds applications in chemical synthesis and catalysis. For example, the compound has been used in the synthesis of Glufosinate, a herbicide, via hydroformylation–amidocarbonylation (Sakakura et al., 1991). Additionally, it's involved in the synthesis of aromatic compounds like 4-(p-hydroxyphenyl)-(2S)-butanol from the needles of Taxus baccata, highlighting its role in the isolation of natural products (Rojatkar et al., 1995).

Environmental and Material Science

In environmental and material science, derivatives of 2-Hydroxy-3-(4-methylphenyl)butanoic acid are used in studying the energy level alignment in materials like poly(3-hexylthiophene) and [6,6]-phenyl C61 butyric acid methyl ester, which are important for the efficiency of solar cells (Xu et al., 2009).

Food Industry and Safety

In the food industry, certain derivatives like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, related to 2-Hydroxy-3-(4-methylphenyl)butanoic acid, have undergone safety evaluations for use in food contact materials, ensuring consumer safety (Flavourings, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-3-(4-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)8(2)10(12)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVHNSYMGLIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2931151.png)

![N-[(4-Bromo-2,5-dimethylpyrazol-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2931153.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2931158.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2931159.png)

![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)

![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)

![Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B2931173.png)